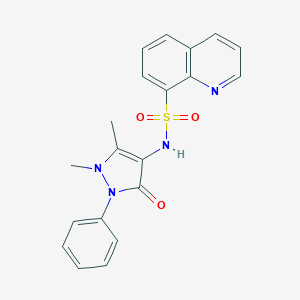

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and quinoline derivatives. The reaction conditions may involve:

Condensation reactions: Combining phenylhydrazine with an appropriate diketone or aldehyde to form the pyrazoline ring.

Sulfonylation: Introducing the sulfonyl group from a sulfonyl chloride derivative of quinoline.

Catalysts and solvents: Commonly used catalysts might include acids or bases, and solvents such as ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

Flow chemistry: Continuous flow reactors to enhance reaction efficiency.

Purification techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various human solid tumors with effective concentrations (EC50) ranging from 400 to 700 nM . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolone core can enhance apoptotic induction in cancer cells, making these compounds promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity. A study on copper(II) complexes derived from related pyrazolone compounds demonstrated potent activity against bacteria such as Escherichia coli and Staphylococcus aureus . The interaction of these complexes with metal ions enhances their biological activity, suggesting potential uses in treating infections.

Metal Complexation

This compound can form complexes with transition metals, such as copper(II). These metal complexes have been characterized using various spectroscopic techniques and show potential for applications in catalysis and as therapeutic agents due to their enhanced stability and reactivity compared to their free ligand forms .

Study on Anticancer Efficacy

A detailed study conducted on N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amines revealed that structural analogs of the target compound could induce apoptosis in cancer cells effectively. The study highlighted that specific modifications to the pyrazolone structure could lead to lower EC50 values, indicating higher potency against cancer cell lines .

Antimicrobial Activity Evaluation

In evaluating the antimicrobial efficacy of copper(II) complexes derived from pyrazolone ligands, researchers found that these complexes exhibited significant bactericidal activity against multiple strains of bacteria. This suggests that the incorporation of metal ions into the compound's structure can enhance its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one would depend on its interaction with biological targets. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor interaction: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA binding: Binding to nucleic acids and affecting gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: Lacks the quinolylsulfonyl group, which may result in different biological activities.

1-Phenyl-3-methyl-4-(quinolylsulfonyl)pyrazoline: Similar structure but with variations in the substitution pattern.

Uniqueness

The presence of the quinolylsulfonyl group in 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Actividad Biológica

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, also referred to by its CAS number 296771-78-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various research findings.

The molecular formula of this compound is C20H18N4O3S with a molar mass of 394.45 g/mol. It has notable physical properties such as:

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 572.3 ± 60.0 °C

- Flash Point : 299.9 ± 32.9 °C

These properties suggest a stable compound suitable for various applications in medicinal chemistry and pharmacology .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on quinoline-based derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the incorporation of quinoline moieties enhances antimicrobial potency .

Anti-inflammatory Effects

The compound has shown promise in treating inflammatory conditions. Studies have reported that pyrazoline derivatives possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in the context of diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Antipyretic and Analgesic Properties

Similar pyrazoline derivatives are known for their antipyretic and analgesic effects. The structural characteristics of this compound may contribute to these activities by modulating pain pathways and reducing fever through central nervous system mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain.

- Modulation of Cytokine Production : The compound potentially downregulates the production of inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Properties : Some studies suggest that pyrazoline derivatives exhibit antioxidant activity, which can protect tissues from oxidative stress associated with inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study : A comparative analysis showed that quinoline derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential application of compounds like this compound in treating infections .

- Inflammation Model : In an experimental model for COPD, a derivative demonstrated significant reductions in airway inflammation markers when compared to control groups, indicating its potential use in respiratory diseases .

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXHFUGRVINCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.